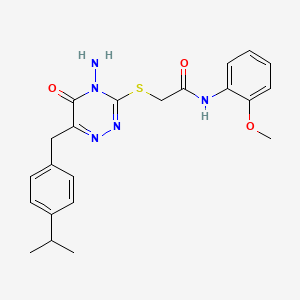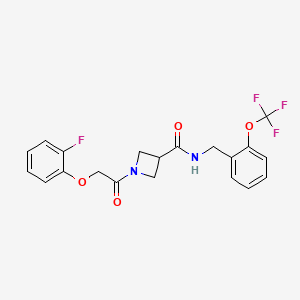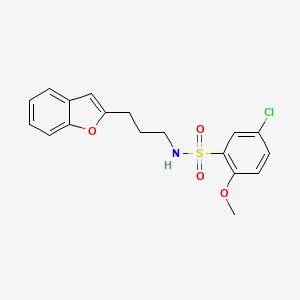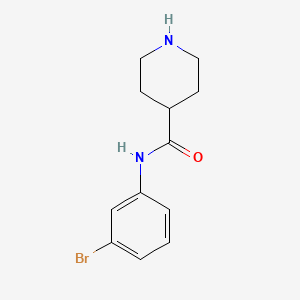![molecular formula C24H21FN4O3 B2436150 N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-67-7](/img/structure/B2436150.png)
N-(2-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, a fluorophenyl ring, and a tetrahydrofuran ring with a carboxamide group. These features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the presence of the pyrazolo[4,3-c]pyridine and phenyl rings. The tetrahydrofuran ring could introduce some three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about this compound’s properties. It’s likely to be solid at room temperature, and its solubility would depend on the specific conditions .Scientific Research Applications
Selective Inhibition and Kinase Activity
One area of application for complex chemical compounds similar to the one mentioned involves selective inhibition of specific kinases, which play crucial roles in cellular signaling pathways. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. This class of compounds demonstrates significant tumor stasis in various carcinoma models, indicating their potential in cancer research and treatment (G. M. Schroeder et al., 2009).
Carbon-Sulfur Bond Formation
Another application involves synthetic methodologies, such as the development of new variants of the Migita reaction for carbon-sulfur bond formation. This is crucial in the manufacture of pharmaceutical compounds. The modified Migita reaction conditions have been applied to synthesize former antiasthma drug candidates, demonstrating the importance of these chemical reactions in developing therapeutics (T. Norris & K. Leeman, 2008).
Potassium-Competitive Acid Blockers
Additionally, compounds with pyrazolo[4,3-c]pyridine structures have been explored for their potential as potassium-competitive acid blockers (P-CABs). These compounds exhibit excellent physicochemical and pharmacological properties, suggesting their utility in gastrointestinal research and as therapeutic agents (A. Palmer et al., 2007).
Fluorescence Quantum Yield
The fluorescence properties of carbon dots derived from pyrazolo and pyridine carboxamide structures, such as those similar to the queried compound, highlight their application in materials science. These properties are leveraged in creating sensitive detection systems for various applications, including biological imaging (Lei Shi et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-20-10-4-5-11-21(20)26-23(30)18-14-28(13-17-9-6-12-32-17)15-19-22(18)27-29(24(19)31)16-7-2-1-3-8-16/h1-5,7-8,10-11,14-15,17H,6,9,12-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHADHMORIYQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2436071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2436073.png)
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2436074.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2436076.png)



![Ethyl 2-tert-butyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2436082.png)

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)
![N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2436089.png)
